molecular formula C10H11NO2 B12872699 (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one

Cat. No.: B12872699
M. Wt: 177.20 g/mol
InChI Key: IFBKODGEMHZPBP-RQOWECAXSA-N
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Description

Preparation Methods

The synthesis of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters, catalyzed by a chiral squaramide . This reaction yields highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position with excellent stereoselectivities (d.r. > 20:1 and up to 98% ee) . Another method involves the Michael addition of 5H-oxazol-4-ones to α,β-unsaturated ketones, catalyzed by a bifunctional organocatalyst . These methods provide efficient and stereoselective routes to the desired compound.

Chemical Reactions Analysis

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the stereoselective synthetic routes available for its preparation.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-[(Z)-prop-1-enyl]-6,7-dihydro-5H-1,3-benzoxazol-4-one

InChI

InChI=1S/C10H11NO2/c1-2-4-9-11-10-7(12)5-3-6-8(10)13-9/h2,4H,3,5-6H2,1H3/b4-2-

InChI Key

IFBKODGEMHZPBP-RQOWECAXSA-N

Isomeric SMILES

C/C=C\C1=NC2=C(O1)CCCC2=O

Canonical SMILES

CC=CC1=NC2=C(O1)CCCC2=O

Origin of Product

United States

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